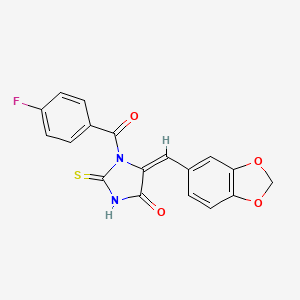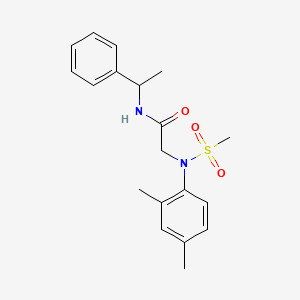![molecular formula C19H19IN2O4 B6114771 2-{[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B6114771.png)
2-{[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes an ethoxy group, a hydroxy group, and an iodine atom attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the ethoxy and hydroxy groups, iodination of the phenyl ring, and the formation of the imine linkage.
Formation of Ethoxy and Hydroxy Groups: The ethoxy group can be introduced through an etherification reaction, while the hydroxy group can be introduced through a hydroxylation reaction.
Iodination of the Phenyl Ring: The iodination can be achieved using iodine or an iodine-containing reagent under suitable conditions.
Formation of Imine Linkage: The imine linkage is formed through a condensation reaction between an aldehyde and an amine.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can occur at the imine linkage, converting it to an amine.
Substitution: The iodine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-{[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The ethoxy and hydroxy groups, along with the iodine atom, contribute to its binding affinity and specificity. The imine linkage plays a crucial role in its reactivity and interaction with biological molecules. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(E)-(3-ethoxy-4-hydroxy-5-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- 2-{[(E)-(3-ethoxy-4-hydroxy-5-chlorophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
Uniqueness
The presence of the iodine atom in 2-{[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione distinguishes it from its bromine and chlorine analogs. Iodine’s larger atomic size and different electronic properties can lead to unique reactivity and biological activity.
Propriétés
IUPAC Name |
4-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O4/c1-2-26-14-8-10(7-13(20)17(14)23)9-21-22-18(24)15-11-3-4-12(6-5-11)16(15)19(22)25/h3-4,7-9,11-12,15-16,23H,2,5-6H2,1H3/b21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRTUDLJZBLOBJ-ZVBGSRNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NN2C(=O)C3C4CCC(C3C2=O)C=C4)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/N2C(=O)C3C4CCC(C3C2=O)C=C4)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6114693.png)
![N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B6114695.png)

![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B6114722.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol](/img/structure/B6114735.png)
![1-[4-[[Bis(prop-2-enyl)amino]methyl]-2-methoxyphenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6114742.png)
![(E)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B6114750.png)
![3-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B6114753.png)
![5-nitro-3-[6-[(5-nitro-2-oxo-1H-indol-3-ylidene)amino]acridin-3-yl]imino-1H-indol-2-one](/img/structure/B6114755.png)
![(1-{5-[(4-methoxy-3-methylbenzyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6114775.png)
![N-[(1-cyclohexylpiperidin-3-yl)methyl]quinoline-8-sulfonamide](/img/structure/B6114778.png)
![N'-(2,5-dimethoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6114780.png)
![N-{[(5-benzyl-6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzamide](/img/structure/B6114785.png)
